molecular formula C17H17N3O3S2 B14980442 N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

Cat. No.: B14980442
M. Wt: 375.5 g/mol
InChI Key: CCPNOFJJPKJFBZ-UHFFFAOYSA-N
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Description

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent, targeting specific molecular pathways involved in these diseases.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and tyrosine kinases in cancer.

    Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methoxy-4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
  • N-[3-(3-methoxy-4-butoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
  • N-[3-(3-methoxy-4-isopropoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

Uniqueness

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H17N3O3S2/c1-3-8-23-12-7-6-11(10-13(12)22-2)15-18-17(25-20-15)19-16(21)14-5-4-9-24-14/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,20,21)

InChI Key

CCPNOFJJPKJFBZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3)OC

Origin of Product

United States

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